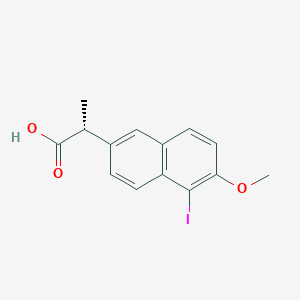
(R)-5-Iodo Naproxen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Iodo Naproxen is a derivative of Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, and inflammatory diseases such as rheumatoid arthritis, gout, and fever . The addition of an iodine atom at the 5th position of the Naproxen molecule introduces unique chemical properties that can be exploited for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Iodo Naproxen typically involves the iodination of Naproxen. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring of Naproxen using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of ®-5-Iodo Naproxen may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced production costs . These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
®-5-Iodo Naproxen can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The iodine atom can be reduced to form deiodinated Naproxen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include hydroxide ions, amines, and thiols.
Major Products
Oxidation: Iodate derivatives of Naproxen.
Reduction: Deiodinated Naproxen.
Substitution: Hydroxylated, aminated, or thiolated derivatives of Naproxen.
Aplicaciones Científicas De Investigación
®-5-Iodo Naproxen has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various iodinated organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-5-Iodo Naproxen is similar to that of Naproxen. It works by reversibly inhibiting both the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which results in decreased formation of prostaglandin precursors. This inhibition leads to its anti-inflammatory, analgesic, and antipyretic properties . The addition of the iodine atom may also introduce unique interactions with molecular targets and pathways, which are currently under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: Another widely used NSAID with similar anti-inflammatory and analgesic properties.
Mefenamic Acid: An NSAID used for the treatment of pain and inflammation.
Diclofenac: An NSAID used to treat pain and inflammatory disorders
Uniqueness
This modification also allows for the exploration of new chemical reactions and derivatives that are not possible with the parent compound, Naproxen .
Propiedades
Fórmula molecular |
C14H13IO3 |
|---|---|
Peso molecular |
356.15 g/mol |
Nombre IUPAC |
(2R)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C14H13IO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1 |
Clave InChI |
MNTGUQDQTXNYMT-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O |
SMILES canónico |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)

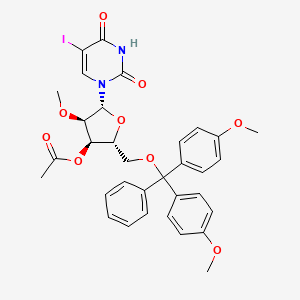

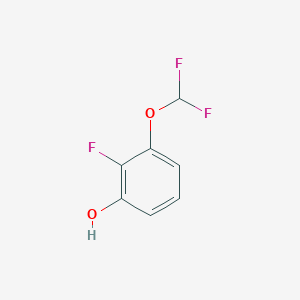
![[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate](/img/structure/B13442970.png)

![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)
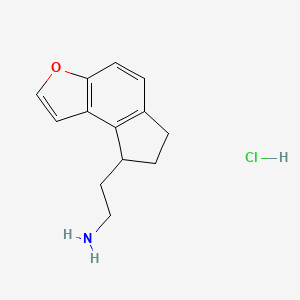
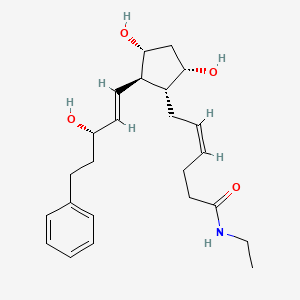

![1-[(2R,3R,4R,5R)-4-(tert-butyldimethylsilanyloxy)-3-fluoro-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13443006.png)
![2,2-Dimethyl-propanoic Acid (6aR)-5,6,6a,7-Tetrahydro-10-hydroxy-6-methyl-4H-dibenzo[de,g]quinolin-11-yl Ester](/img/structure/B13443007.png)

